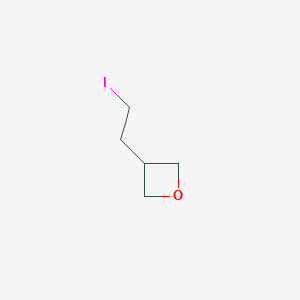

3-(2-Iodoethyl)oxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxetanes, such as 3-(2-Iodoethyl)oxetane, are a class of four-membered cyclic ethers that have gained significant attention in various fields of chemistry due to their unique properties and potential applications. They serve as valuable monomers for ring-opening polymerizations and can be functionalized to produce a wide range of derivatives with diverse chemical and physical properties . Oxetanes have been explored as bioisosteres, which are groups with similar physical or chemical properties that can mimic the biological effects of another chemical entity . The oxetane ring, in particular, has been considered as an isostere for the carbonyl group and has been investigated for its potential to replace the carboxylic acid functional group in drug design .

Synthesis Analysis

The synthesis of oxetane derivatives, including those with substituents at the 3-position, has been described in various studies. For instance, 3,3-dinitratooxetane was synthesized by the addition of N2O5 to oxetan-3-one, and its structure was confirmed by X-ray diffraction . Another study reported the synthesis of 3,3-disubstituted oxetanes, which can be incorporated into more complex structures to modulate their metabolic and physicochemical properties . Additionally, the synthesis of diversely functionalized 2,2-disubstituted oxetanes has been achieved through rhodium-catalyzed O-H insertion and C-C bond-forming cyclization, expanding the chemical space of oxetane derivatives .

Molecular Structure Analysis

The molecular structure of oxetane derivatives can be characterized using techniques such as X-ray diffraction, as demonstrated for 3,3-dinitratooxetane . The structural analysis is crucial for understanding the properties and reactivity of these compounds. The oxetane ring's strain and electronic distribution influence its reactivity and the nature of its interactions with other molecules, which is essential for its applications in materials science and medicinal chemistry.

Chemical Reactions Analysis

Oxetanes are reactive intermediates that can undergo various chemical reactions due to the presence of the strained ring and functional groups. For example, 3,3-disubstituted oxetanes have been used as intermediates for the preparation of derivatives containing iodomethyl, alkoxymethyl, and alkylaminomethyl groups . These reactions expand the utility of oxetanes in synthesizing a wide array of compounds with potential applications in pharmaceuticals and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxetane derivatives are influenced by their molecular structure and the nature of their substituents. Studies have evaluated the physicochemical properties of oxetane derivatives, such as oxetan-3-ol, and found that they hold promise as isosteric replacements for the carboxylic acid moiety . The synthesis and properties of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] have also been investigated, revealing information about its viscosity, glass transition, and decomposition temperatures, as well as surface properties .

Wissenschaftliche Forschungsanwendungen

Versatile Intermediate for Derivative Synthesis

3-(2-Iodoethyl)oxetane and its derivatives are recognized as convenient intermediates for preparing a variety of compounds due to the presence of reactive sites. For instance, 3,3-Bis(chloromethyl)oxetane is used as a monomer in manufacturing certain plastics and allows for the synthesis of derivatives like 1,3-dioxanes and alkoxymethyloxetanes. This capability indicates the versatility of oxetane derivatives in synthesizing a range of chemical structures, enhancing the scope of their applications in various fields of chemistry and materials science (Zarudii et al., 1985).

Drug Discovery and Synthesis

Oxetane rings, integral to compounds like 3-(2-Iodoethyl)oxetane, are instrumental in drug discovery as bioisosteres for geminal dimethyl groups and carbonyl groups. Their incorporation into drug molecules can significantly alter properties like aqueous solubility, lipophilicity, and metabolic stability. The synthesis of structurally diverse 3-aminooxetanes through the reactivity of oxetan-3-tert-butylsulfinimine showcases the potential of oxetane derivatives in drug discovery and development. This process is facilitated by a straightforward approach that allows access to a variety of functionalized carbamates, demonstrating the chemical versatility and the potential of oxetane derivatives in pharmaceutical synthesis (Hamzik & Brubaker, 2010).

Synthesis of Structurally Diverse Compounds

The ability to induce property-modulating effects makes oxetanes like 3-(2-Iodoethyl)oxetane valuable building blocks in the synthesis of drug-relevant molecules. The process of coupling oxetanes with carbon dioxide and amines to afford functionalized carbamates, for example, highlights the potential of oxetanes in creating a variety of compounds with potential pharmaceutical relevance. This versatility is further emphasized by the successful application of this methodology in the formal synthesis of pharmaceutically relevant carbamates (Guo et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They are being considered for inclusion in current and future drug discovery campaigns . The oxetane ring is an emergent, underexplored motif in drug discovery that shows attractive properties .

Eigenschaften

IUPAC Name |

3-(2-iodoethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-2-1-5-3-7-4-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVFXMJKTDGOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodoethyl)oxetane | |

CAS RN |

1782577-96-1 |

Source

|

| Record name | 3-(2-iodoethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)

![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)

![ethyl 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2508172.png)

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)